N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide

Description

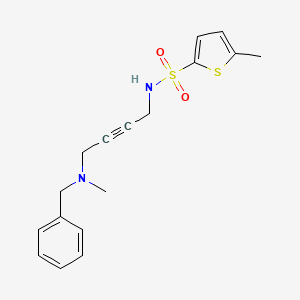

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a but-2-yn-1-yl linker substituted with a benzyl(methyl)amine group and a 5-methylthiophene sulfonamide moiety. Its structural uniqueness lies in the alkyne backbone, which confers rigidity, and the sulfonamide group, which is often associated with biological activity, particularly in enzyme inhibition .

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-15-10-11-17(22-15)23(20,21)18-12-6-7-13-19(2)14-16-8-4-3-5-9-16/h3-5,8-11,18H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHJGKZXCWWZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 298.38 g/mol

This compound exhibits its biological effects through various mechanisms, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing physiological processes.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl and thiophene moieties can significantly affect its potency and selectivity. For instance, substituents on the benzyl group have been shown to enhance antimicrobial activity.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Benzimidazole Derivatives : Research on benzimidazole-based compounds has highlighted their broad-spectrum antimicrobial and anticancer activities, suggesting that structural similarities may confer similar benefits to this compound .

- Sulfonamide Analogues : A study focusing on sulfonamide derivatives indicated that modifications in the sulfonamide group can lead to enhanced antimalarial activity, which could be relevant for developing new therapeutic agents based on the compound .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Analogous Compounds

Structural Analogues

a. N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10)

- Key Features : Shares the but-2-yn-1-yl backbone but replaces the thiophene sulfonamide with a tetrahydroacridine moiety and a dihydroisoxazole group.

- Synthesis : Achieved via a nucleophilic substitution reaction between a bromodecyl-tetrahydroacridine intermediate and a tertiary amine, yielding 10% product . This low yield contrasts with typical sulfonamide syntheses, which often achieve higher efficiencies (>50%) under optimized conditions.

b. 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol

- Key Features: Utilizes a Schiff base (imine) linker instead of an alkyne, with phenolic and methoxy substituents.

- Crystallography: Adopts a monoclinic crystal system (space group P2₁/c) with a V-shaped conformation. Intermolecular O–H···N hydrogen bonds and π-π stacking (3.8–4.2 Å distances) stabilize the lattice . Such interactions are critical for solid-state stability and solubility, which may differ in the target compound due to its alkyne rigidity.

Functional Analogues

a. Sulfonamide-Based Inhibitors

- 5-Methylthiophene sulfonamide derivatives are known for targeting carbonic anhydrases (CAs) and tyrosine kinases.

- Comparison : Unlike the tetrahydroacridine in 10-C10, the thiophene sulfonamide in the target compound may prioritize CA inhibition over cholinesterase activity, though this requires experimental validation.

b. Alkyne-Containing Pharmacophores

Research Implications and Gaps

- Crystallographic Analysis : The target compound’s structure remains uncharacterized. Applying SHELX-based refinement (as in ) or modern tools like OLEX2 could elucidate its conformation and intermolecular interactions .

- Biological Profiling : highlights cholinesterase inhibition in analogues, but the target compound’s pharmacological targets (e.g., CAs, kinases) need empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.